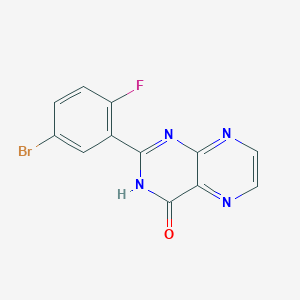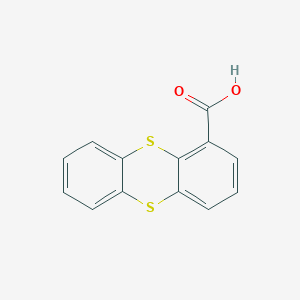
Thianthrene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thianthrene-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₈O₂S₂ It is a derivative of thianthrene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Thianthrene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of thianthrene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Thianthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) in the presence of catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated thianthrene derivatives.
Scientific Research Applications
Thianthrene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of specialty chemicals and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Thianthrene-1-carboxylic acid involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative states. It can also interact with enzymes and proteins, modulating their activity and function. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Thianthrene-1-carboxylic acid can be compared to other sulfur-containing heterocyclic compounds, such as:
Thianthrene: The parent compound, which lacks the carboxylic acid group.
Thianthrene-1,1-dioxide: A more oxidized form of thianthrene.
Benzothiophene: A structurally similar compound with a fused benzene ring.
Uniqueness: this compound is unique due to its combination of a sulfur-containing heterocyclic core and a carboxylic acid functional group
Properties
CAS No. |
96248-95-2 |
|---|---|
Molecular Formula |
C13H8O2S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
thianthrene-1-carboxylic acid |
InChI |
InChI=1S/C13H8O2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7H,(H,14,15) |
InChI Key |
KBELHODUGYUEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=CC=CC(=C3S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


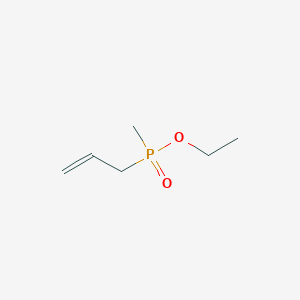
![2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine](/img/structure/B8546598.png)
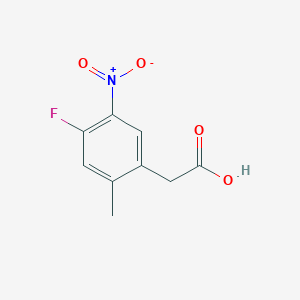
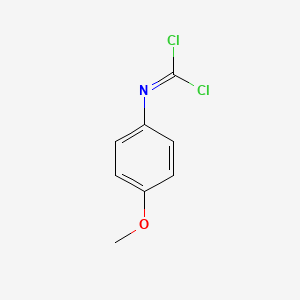
![Carbamic acid,(3-amino-4'-ethyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8546616.png)
![2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one](/img/structure/B8546632.png)
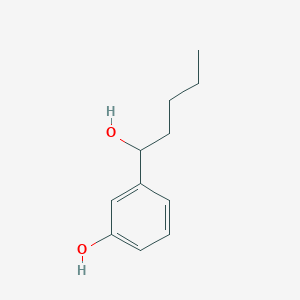
![[2-(2-Methyl-[1,3]dioxolan-2-yl)-pyridin-4-yl]-methanol](/img/structure/B8546642.png)
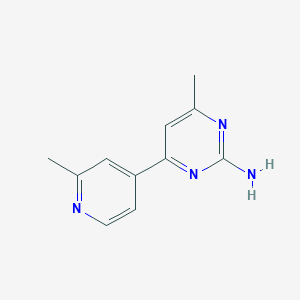
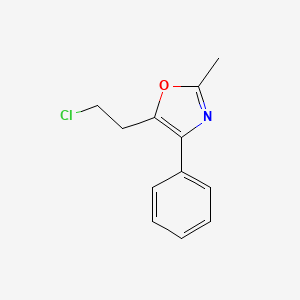
![7-Bromo-1,3-dimethylimidazo[1,5-a]pyridine](/img/structure/B8546666.png)
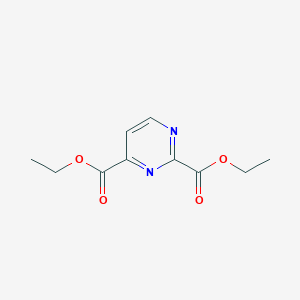
![tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B8546674.png)
